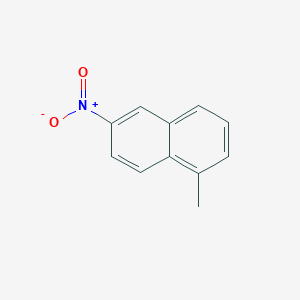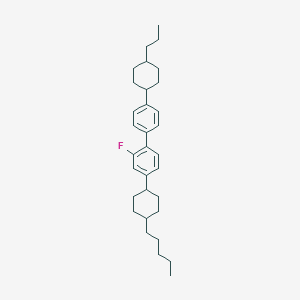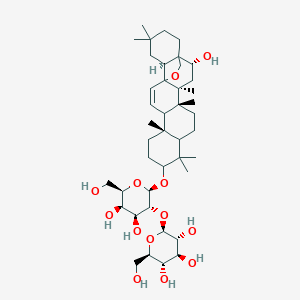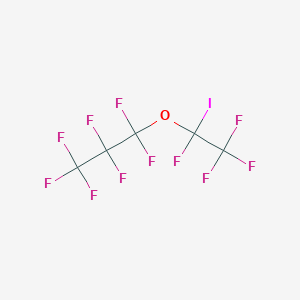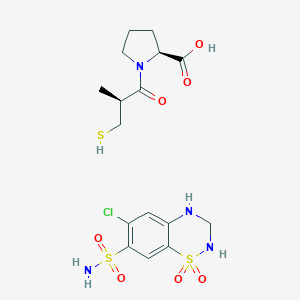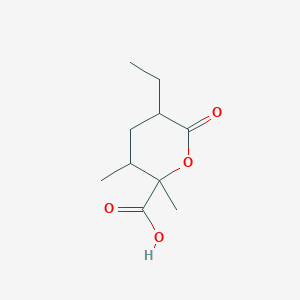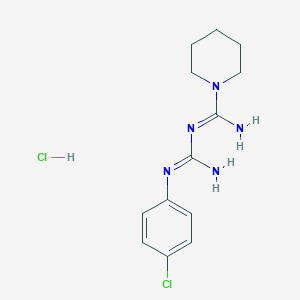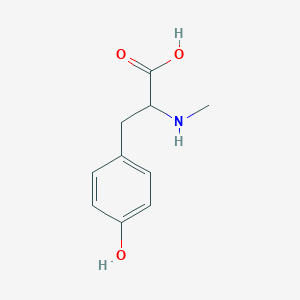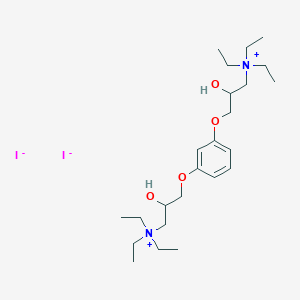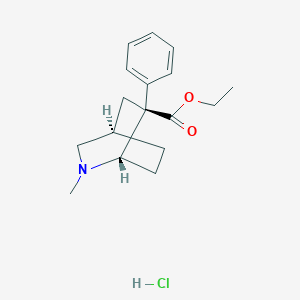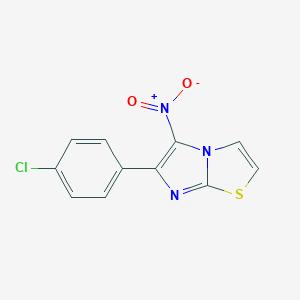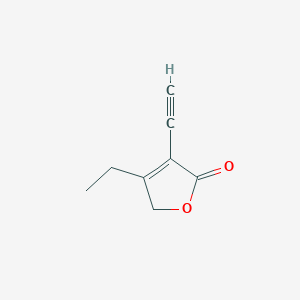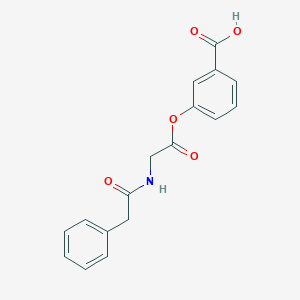
3-(((Phenylacetyl)glycyl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Phenylacetyl)glycyl)oxy)benzoic acid, commonly known as PGBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
PGBA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PGBA has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, PGBA has been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and yield. In environmental science, PGBA has been studied for its potential use in wastewater treatment, as it has been shown to effectively remove heavy metals from contaminated water.
作用機序
The mechanism of action of PGBA is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that PGBA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PGBA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.
生化学的および生理学的効果
PGBA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, enhance plant growth and yield, and remove heavy metals from contaminated water. PGBA has also been shown to have antioxidant and antimicrobial properties.
実験室実験の利点と制限
One advantage of using PGBA in lab experiments is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. PGBA is also relatively expensive compared to other compounds that have similar effects.
将来の方向性
There are several future directions for PGBA research. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action of PGBA and to optimize its use in lab experiments. Finally, there is potential for PGBA to be used in environmental science, particularly in the development of new wastewater treatment methods.
合成法
PGBA can be synthesized through a multi-step process that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting compound with salicylic acid. The final product is then purified using various techniques, such as recrystallization and column chromatography.
特性
CAS番号 |
108695-68-7 |
|---|---|
製品名 |
3-(((Phenylacetyl)glycyl)oxy)benzoic acid |
分子式 |
C17H15NO5 |
分子量 |
313.3 g/mol |
IUPAC名 |
3-[2-[(2-phenylacetyl)amino]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22) |
InChIキー |
YVDBYFABAPNOIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
その他のCAS番号 |
108695-68-7 |
同義語 |
3-(((phenylacetyl)glycyl)oxy)benzoic acid PhAcGlcOB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



